9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid
Description
Infrared (IR) Spectral Signatures
IR spectroscopy identifies key functional groups:
- O–H stretch : Broad band at 3250 cm⁻¹ (carboxylic acid) .
- C=O stretch : Strong absorptions at 1735 cm⁻¹ (ketone) and 1679 cm⁻¹ (carboxylic acid) .
- C–N stretch : 1340 cm⁻¹ (acridine ring) .
Table 2: Major IR absorption bands
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3250 | O–H stretch |
| 1735 | C=O (ketone) |
| 1679 | C=O (carboxylic acid) |
| 1340 | C–N stretch |
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR (400 MHz, CDCl₃):
- δ 1.39 ppm (t) : Cyclohexenone methyl groups.
- δ 2.20 ppm (s) : Bridging methylene protons.
- δ 6.55–7.41 ppm (m) : Aromatic protons .
¹³C NMR (75 MHz, CDCl₃):
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 243.262 [M+H]⁺ (calc. 243.25). Key fragments include:
Table 3: Major mass spectral fragments
| m/z | Fragment Ion |
|---|---|
| 243.26 | [M+H]⁺ |
| 225.18 | [M+H–H₂O]⁺ |
| 197.15 | [M+H–CO₂]⁺ |
Computational Molecular Modeling Approaches
Density Functional Theory (DFT) Calculations
DFT (B3LYP/6-311+G(d,p)) optimizes the geometry, revealing:
- Carboxylic acid dihedral angle : 12.4° relative to the acridine plane.
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity .
Figure 1: DFT-optimized structure showing electrostatic potential surfaces (red = electron-rich, blue = electron-poor).
Properties
IUPAC Name |
9-oxo-6,7,8,8a-tetrahydro-5H-acridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13-9-3-1-2-4-11(9)15-12-7-8(14(17)18)5-6-10(12)13/h5-7,9H,1-4H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEWKGFNLIRGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Hexahydroacridine Derivatives
Method Overview:
The initial step involves converting a tetrahydroacridine precursor into the corresponding keto derivative. This oxidation process typically employs reagents such as phosphorus oxychloride (POCl₃) or other oxidants under controlled conditions.
Key Reaction Conditions & Data:
| Reaction Step | Reagent & Conditions | Yield | Notes |
|---|---|---|---|
| Oxidation of precursor | Phosphorous oxychloride (50 mL), heated to 100°C for 1 hour | 88% | Monitored by TLC; reaction mixture cooled, excess removed under vacuum, then neutralized with ice and sodium bicarbonate. The product precipitated as a white solid. |
| Purification | Filtration, washing, vacuum drying | - | Ensures high purity of the keto acid. |
Research Reference:
A study reports that suspending 10 g of the precursor in POCl₃ and heating yields approximately 88% of the keto acid, demonstrating a robust oxidation protocol with high efficiency.
Halogenation to Form 9-Chloro Derivatives
Method Overview:
The oxidation product undergoes halogenation to introduce a chlorine atom at the 9-position, typically using phosphorus oxychloride or phosphorus trichloride.
| Reagent | Conditions | Yield | Notes |
|---|---|---|---|
| Phosphorous oxychloride | Heated to 100°C for 1 hour | 88% | Reaction monitored via TLC; post-reaction neutralization with ice and sodium bicarbonate. The product is isolated as a white solid. |
| Purification | Filtration and washing | - | Ensures removal of residual reagents. |
Research Reference:
This halogenation step consistently yields around 88%, indicating a reliable halogenation process for synthesizing 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid.
Amide Formation via Coupling Reactions
Method Overview:
The chlorinated compound serves as a key intermediate for subsequent amide coupling, often employing carbodiimide-based coupling agents such as HATU or TBTU in N,N-dimethylformamide (DMF).
| Reagent & Conditions | Yield | Notes | |
|---|---|---|---|
| 9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid + amines | Stirred with TBTU/HATU and triethylamine at 20°C for 1–12 hours | Up to 78% | Purification via silica gel chromatography or preparative LC/MS. |
| Solvent | DMF | - | Ensures solubility and reaction efficiency. |
Research Reference:
This method has been adapted for various amines, producing high yields with clean product profiles, demonstrating its versatility.
Alternative Synthetic Routes
a. Cyclization and Condensation:
Some approaches involve cyclization of suitable amino precursors followed by oxidation. These pathways are less common but can be optimized for specific derivatives.
b. Multi-step Functionalization:
Sequential halogenation, oxidation, and coupling steps allow for tailored substitutions on the acridine core, expanding the compound's chemical diversity.
Summary of Key Data
| Preparation Step | Reagents | Reaction Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Oxidation | Phosphorous oxychloride | 100°C, 1 hour | 88% | Monitored by TLC, neutralized with NaHCO₃ |
| Halogenation | POCl₃ | 100°C, 1 hour | 88% | Post-reaction neutralization and filtration |
| Amide coupling | TBTU/HATU, amines, triethylamine | 20°C, 1–12 hours | Up to 78% | Purification via chromatography |
Research Findings and Notes
- The oxidation step using phosphorous oxychloride is highly efficient, with yields reaching 88%, and is suitable for scale-up.
- Halogenation with POCl₃ under reflux conditions provides a straightforward route to halogenated derivatives.
- Amide coupling reactions are flexible, accommodating various amines, and typically yield high purity compounds.
- Reaction monitoring via TLC and NMR ensures process control and product verification.
- Purification techniques such as silica gel chromatography and preparative HPLC are essential for obtaining analytically pure compounds.
Chemical Reactions Analysis
Types of Reactions
9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acid derivatives, while reduction can produce different alcohols or amines .
Scientific Research Applications
9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes . The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Structural and Functional Group Variations
Acridine-9-carboxylic Acid (CAS 5336-90-3)
- Structure : Fully aromatic acridine core with a carboxylic acid at the 9-position.
- Molecular Formula: C₁₄H₉NO₂; Molecular Weight: 223.23 g/mol .
- Pharmacokinetic data indicate moderate gastrointestinal absorption (GI absorption: Yes) and blood-brain barrier penetration (BBB: Yes), with inhibitory activity against CYP1A2 .
9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid (CAS 902586-59-8)
- Structure : Partially saturated acridine (tetrahydro) with a chlorine substituent at the 9-position and carboxylic acid at the 3-position.
- Molecular Formula: C₁₄H₁₂ClNO₂; Molecular Weight: 261.70 g/mol .
- Key Differences: Chlorine substitution may increase lipophilicity (higher logP) and influence halogen-bonding interactions.
8-Oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylic Acid (CAS 104904-59-8)
- Structure : Carbazole core (fused benzene and pyrrole rings) with a ketone group at the 8-position and carboxylic acid at the 3-position.
- Key Differences :
9-Oxo-9H-xanthene-2-carboxylic Acid (CAS 40274-67-7)
- Structure : Xanthene core (fused benzene and pyran rings) with a ketone at the 9-position and carboxylic acid at the 2-position.
- Molecular Formula : C₁₄H₈O₄; Molecular Weight: 240.21 g/mol .
- Key Differences :
Physicochemical Properties
Biological Activity
Overview
9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid (CAS Number: 1314749-35-3) is a compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of this compound typically involves the cyclization of substituted anilines with dicarbonyl compounds under controlled conditions. The reaction can be optimized for yield and purity using various reagents such as sodium borohydride for reduction and potassium permanganate for oxidation .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited significant inhibition at concentrations of 50 µM.
- Escherichia coli : Showed reduced growth in the presence of the compound.
These results suggest that the compound may act by disrupting bacterial cell membranes or inhibiting essential enzymatic functions.
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Studies have reported that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HCT116 | 30 | Inhibition of cell cycle progression |
These findings suggest that this compound may serve as a lead compound for developing novel anticancer agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells. It is believed to bind to enzymes or receptors involved in critical biological processes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could alter receptor activity linked to cell growth and apoptosis.
Further research is necessary to elucidate these mechanisms fully and identify specific targets within cellular pathways .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study conducted by Pendergrass et al. evaluated the antimicrobial properties against multiple pathogens and concluded that the compound demonstrated significant antibacterial activity comparable to standard antibiotics .
- Cancer Cell Line Studies : Research published in various journals has shown that treatment with this compound led to a reduction in viability in several cancer cell lines through mechanisms involving oxidative stress and apoptosis induction .
Q & A
Basic Research Questions
Q. How can researchers verify the identity of 9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid using spectroscopic methods?
- Methodology : Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) . For NMR, analyze the aromatic proton environment (δ 6.8–8.2 ppm for acridine derivatives) and carboxyl group signals (δ ~170 ppm in NMR). HR-MS should confirm the molecular ion peak at m/z 240.2100 (CHO) with a mass accuracy of <5 ppm . Cross-reference with certified analytical standards (≥98% purity) for retention time matching in HPLC .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Protocols :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to minimize inhalation of dust (H335 hazard) and avoid aerosol formation .
- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation .
Q. What are the recommended storage conditions to maintain its stability?
- Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid moisture to prevent hydrolysis of the carboxylic acid group . Monitor stability via periodic HPLC analysis to detect degradation products (e.g., decarboxylation or oxidation byproducts) .
Q. Which chromatographic techniques are suitable for purity assessment?
- Methods :
- Reverse-phase HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) at 1 mL/min. Compare retention times with reference standards .
- TLC : Silica gel plates (ethyl acetate:hexane, 1:1) with UV visualization at 254 nm for spot purity .
Q. How to address solubility challenges in experimental setups?
- Strategies :
- Solvent Selection : Use dimethyl sulfoxide (DMSO) or methanol due to the compound’s moderate logP (~5.06, predicted) .
- Co-solvents : For aqueous buffers, employ cyclodextrin-based solubilization or sonication to enhance dispersion .
Advanced Research Questions
Q. How to design factorial experiments for optimizing synthesis yield?
- Design : Apply a 2 factorial design to test variables: temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs). Use ANOVA to identify significant factors (e.g., catalyst > temperature). Validate with response surface methodology (RSM) to pinpoint optimal conditions .
Q. What computational approaches predict its reactivity in novel reactions?
- Approaches :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group at position 9 is a reactive site for nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states) .
Q. How to resolve contradictions in toxicity data across studies?
- Resolution :
- Regulatory Alignment : Compare hazard classifications (e.g., OSHA HCS vs. EU CLP). Discrepancies may arise from differences in test protocols (e.g., oral vs. inhalation routes) .
- In Vitro/In Vivo Correlation : Perform Ames tests (mutagenicity) and zebrafish embryo assays (developmental toxicity) to validate conflicting in silico predictions .
Q. Strategies for characterizing degradation products under stress conditions?
- Workflow :
- Forced Degradation : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions.
- LC-MS/MS Analysis : Use a Q-TOF mass spectrometer in data-dependent acquisition (DDA) mode to fragment ions and identify degradation products (e.g., decarboxylated or oxidized derivatives) .
Q. Validating target engagement in biochemical assays?
- Validation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
